Ethyl 2-(4-propylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-propylphenoxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-propylphenoxy)acetate can be synthesized through the esterification reaction of 4-propylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-propylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 4-propylphenol and ethyl acetate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether as a solvent.
Substitution: Nucleophiles such as alkyl halides, organic solvents like DMF.
Major Products Formed
Hydrolysis: 4-propylphenol and ethyl acetate.
Reduction: 2-(4-propylphenoxy)ethanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(4-propylphenoxy)acetate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-propylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(4-propylphenoxy)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the 4-propylphenoxy moiety, which imparts distinct chemical and physical properties .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopentyl acetate:
This compound stands out due to its specific structure, which can lead to unique interactions and applications in scientific research and industry .
Properties
IUPAC Name |
ethyl 2-(4-propylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-5-11-6-8-12(9-7-11)16-10-13(14)15-4-2/h6-9H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPOGCMHQNKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.